molecular formula C13H11FO B1608219 3-Fluoro-3'-methoxybiphenyl CAS No. 80254-68-8

3-Fluoro-3'-methoxybiphenyl

Cat. No.: B1608219
CAS No.: 80254-68-8
M. Wt: 202.22 g/mol
InChI Key: YRAKETYYOXEFJL-UHFFFAOYSA-N
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Description

3-Fluoro-3’-methoxybiphenyl is an organic compound with the molecular formula C₁₃H₁₁FO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom at the 3-position and a methoxy group at the 3’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-3’-methoxybiphenyl can be synthesized through a Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 3-fluorobromobenzene with 3-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is typically carried out in an inert atmosphere at room temperature for a few hours .

Industrial Production Methods: Industrial production of 3-Fluoro-3’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3’-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-3’-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methoxybiphenyl involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dihydroorotate dehydrogenase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including immunosuppressive and antiproliferative activities .

Comparison with Similar Compounds

  • 3-Fluoro-4’-methoxybiphenyl
  • 3-Fluoro-3’-hydroxybiphenyl
  • 3-Fluoro-3’-methylbiphenyl

Comparison: 3-Fluoro-3’-methoxybiphenyl is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities. For example, the methoxy group can influence the compound’s solubility and its ability to interact with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-fluoro-3-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKETYYOXEFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374588
Record name 3-Fluoro-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-68-8
Record name 3-Fluoro-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80254-68-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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